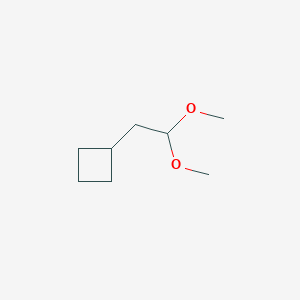

(2,2-Dimethoxyethyl)cyclobutane

Description

Properties

CAS No. |

90253-02-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2,2-dimethoxyethylcyclobutane |

InChI |

InChI=1S/C8H16O2/c1-9-8(10-2)6-7-4-3-5-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

BOISLSFEJMMDDU-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC1CCC1)OC |

Origin of Product |

United States |

Preparation Methods

Photochemical [2 + 2] Cycloaddition

- The [2 + 2] photocycloaddition is a widely used method to form cyclobutane rings by irradiating olefins under UV light, often in the presence of copper(I) catalysts or sensitizers. This method allows for the formation of cyclobutanes with various substituents, including ethers, by selecting appropriate olefinic precursors.

- Typical solvents include ethers such as diethyl ether or tetrahydrofuran, with irradiation wavelengths around 254 nm. The reaction can be performed intermolecularly or intramolecularly to yield bicyclic or substituted cyclobutanes.

- Stereochemical control is often achieved by the choice of catalyst and reaction conditions, favoring cis-anti-cis or trans-syn-trans cyclobutane ring formation depending on the substrate and catalyst complexation.

Radical Cascade and Copper-Catalyzed Functionalization

- Recent advances have demonstrated copper-catalyzed radical cascade reactions that convert simple cyclobutanes into highly functionalized cyclobutene derivatives, which can be further transformed into cyclobutanes bearing functional groups such as amino or sulfonyl substituents.

- These methods involve cleavage of multiple C–H bonds and the introduction of external functional groups under mild conditions, often using copper bromide catalysts and nitrogen-fluorine reagents (NFSI) in acetonitrile or dichloromethane solvents.

- Although these methods focus on cyclobutenes, the functionalization strategies are adaptable for preparing substituted cyclobutanes with ether groups by modifying the radical precursors and reaction conditions.

The 2,2-dimethoxyethyl substituent is an acetal-type dialkoxyalkyl group. Its introduction onto a cyclobutane ring can be achieved by etherification of cyclobutanemethanol derivatives or by direct alkylation of cyclobutane diols.

Etherification of Cyclobutanemethanol

- A patented method describes the preparation of dialkyl ethers of cycloaliphatic diols by reacting disodium dialcoholates with alkylation reagents under controlled temperature (50–250°C, preferably 70–200°C) and pressure (atmospheric to 20 bar).

- The reaction is typically performed in the absence of inert gas or under inert atmosphere, with controlled addition of the alkylation reagent over 10 minutes to 2 hours to manage exothermicity.

- After reaction completion, the mixture undergoes extractive work-up, phase separation, and purification by distillation or chromatography to yield dialkoxyalkyl ethers with high purity (>70–80% by weight).

- This method is adaptable for synthesizing (2,2-dimethoxyethyl)cyclobutane by starting from cyclobutanemethanol or cyclobutane-1,1-diol derivatives and reacting with dimethoxymethylating agents.

Acetal Formation and Protection Strategies

- The 2,2-dimethoxyethyl group can be introduced via acetal formation by reacting cyclobutanecarboxaldehyde or cyclobutanemethanol derivatives with methanol under acidic conditions, forming the dimethoxy acetal protecting group.

- This approach is common in organic synthesis to protect aldehyde or alcohol functionalities and can be adapted to prepare this compound by subsequent reduction or substitution steps.

Ring Contraction and Functionalization Approaches

- Cyclobutanones and cyclobutenones can be synthesized by reacting 2-haloacyl halides with ethylenically unsaturated compounds in aprotic solvents under inert atmosphere, followed by hydrogenation to cyclobutanones.

- These intermediates can be further functionalized to introduce alkoxy substituents via nucleophilic substitution or reductive etherification.

- The process involves careful control of reaction temperature (typically 30–50°C), stirring, and purification steps to minimize polymer formation and maximize yield.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The photochemical [2 + 2] cycloaddition remains the most direct route to cyclobutane rings but requires UV irradiation and careful control of stereochemistry.

- Copper-catalyzed radical methods offer versatility in functional group introduction but may require optimization for ether substituents.

- Etherification via dialcoholate alkylation is a robust and scalable method for introducing 2,2-dimethoxyethyl groups, with well-documented purification protocols ensuring high product purity.

- Ring contraction methods provide cyclobutanone intermediates that can be converted to ethers, but involve multiple steps and sensitive reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxyethyl)cyclobutane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used under appropriate conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(2,2-Dimethoxyethyl)cyclobutane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (2,2-Dimethoxyethyl)cyclobutane exerts its effects depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

3-Ethoxy-2,2-dimethylcyclobutanone

- Structure: Cyclobutanone core with ethoxy and dimethyl substituents.

- Key Functional Groups : Ketone (C=O), ethoxy (OCH₂CH₃), and two methyl groups.

- Synthesis : Prepared via alkylation or oxidation of cyclobutane precursors.

- Comparison : The ketone group enhances electrophilicity, enabling nucleophilic additions, whereas the dimethoxyethyl group in this compound favors steric stabilization and hydrogen bonding.

2-Carbobenzyloxyaminocyclobutanone

- Structure: Cyclobutanone with a carbobenzyloxy (Cbz)-protected amine.

- Key Functional Groups : Ketone, Cbz-protected amine.

- Synthesis : Generated via reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with benzyl carbamate under acidic conditions .

- Applications : Peptidomimetic drug development.

- Comparison: The Cbz group introduces orthogonal protection for amines, contrasting with the dimethoxyethyl group’s role as a non-protecting, polar substituent.

Branched Alkanes with Similar Substituent Patterns

2,2-Dimethylbutane

2,3-Dimethylbutane

- Structure : Branched alkane with methyl groups at C2 and C3.

- Key Properties :

- Comparison : The linear substituent arrangement reduces steric hindrance compared to the geminal dimethoxyethyl group in this compound.

Functionalized Cyclobutane Derivatives in Medicinal Chemistry

Purpurinimide Derivatives

- Structure : Chlorin macrocycles with 3-(2,2-dimethoxyethyl) substituents.

- Key Functional Groups : Dimethoxyethyl, imidazole, and chlorin rings.

- Synthesis : Purpurinimides are synthesized via nucleophilic substitution or condensation reactions, where the dimethoxyethyl group is introduced to modulate photophysical properties .

- Applications : Photosensitizers in photodynamic therapy.

- Comparison : The dimethoxyethyl group in purpurinimides enhances solubility and stabilizes excited states, whereas in standalone this compound, the group primarily influences steric effects.

Data Tables

Table 1: Comparative Physical and Spectral Properties

Research Findings and Implications

Reactivity : The strained cyclobutane ring in this compound facilitates ring-opening reactions, unlike saturated alkanes (e.g., 2,2-dimethylbutane), which are chemically inert .

Spectroscopic Signatures : The dimethoxyethyl group’s distinct ¹H NMR signal (δ 3.46–3.47) differentiates it from ethoxy or methyl substituents in analogues .

Biological Activity

(2,2-Dimethoxyethyl)cyclobutane is a cyclic ether compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and antiviral properties, synthesis methods, and relevant case studies.

- CAS Number : 90253-02-4

- Molecular Formula : C8H16O2

- Molecular Weight : 144.21 g/mol

- IUPAC Name : 2,2-dimethoxyethylcyclobutane

- Canonical SMILES : COC(CC1CCC1)OC

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

The biological effects of this compound likely involve interactions with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through:

- Binding to active sites.

- Altering the conformation of target proteins.

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions:

- Oxidation : Produces ketones or carboxylic acids.

- Reduction : Converts the compound into alcohols or alkanes.

- Substitution Reactions : Methoxy groups can be replaced with other functional groups like halogens or amines.

Table 1: Common Reactions and Products

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |

| Reduction | LiAlH4, NaBH4 | Alcohols, Alkanes |

| Substitution | Cl2, NH3 | Halogenated/Aminated Derivatives |

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated effectiveness against certain bacterial strains. The compound was tested using standard disc diffusion methods, showing significant inhibition zones compared to control groups.

Case Study 2: Antiviral Potential

In vitro studies have explored the antiviral activity of this compound against specific viruses. Results indicated a dose-dependent response in viral replication inhibition, suggesting potential as a lead compound for antiviral drug development.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that this compound may offer unique advantages in terms of selectivity and potency against targeted biological pathways.

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (1S,3S)-3-acetyl-2,2-dimethyl-1-(2,2-dimethoxyethyl)cyclobutane | Moderate Antimicrobial | Acetyl substitution enhances solubility |

| 1-(2,2-Dimethoxyethyl)cyclobutane-1-carbonitrile | Weak Antiviral | Carbonitrile group may reduce activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (2,2-Dimethoxyethyl)cyclobutane, and how can reaction conditions be optimized?

- Methodology : Begin with cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis. Introduce the 2,2-dimethoxyethyl group using nucleophilic substitution or coupling reactions (e.g., Grignard or Suzuki-Miyaura). Optimize solvent polarity (e.g., THF or DMF) and temperature (0–25°C) to balance reactivity and stability of intermediates. Monitor purity via TLC and HPLC .

- Data Validation : Cross-reference experimental yields with computational predictions (e.g., DFT at B3LYP/6-31G** level) to identify optimal pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm cyclobutane ring geometry and dimethoxyethyl substitution. Compare chemical shifts with DFT-calculated values .

- IR : Identify ether (C-O-C) and cyclobutane ring vibrations (C-C stretching at ~1000 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHO) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the thermochemical stability of this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G**) to determine bond dissociation energies (BDEs) and strain energy of the cyclobutane ring. Compare with experimental calorimetry data (e.g., DSC) to validate computational models .

- Contradiction Analysis : Discrepancies between theoretical and experimental strain energies may arise from solvation effects; incorporate implicit solvent models (e.g., PCM) for accuracy .

Q. What reaction mechanisms explain the compound’s behavior in ring-opening or functionalization reactions?

- Methodology : Use kinetic isotope effects (KIE) and deuterium labeling to probe mechanisms (e.g., radical vs. ionic pathways). For photochemical reactions, employ transient absorption spectroscopy to track intermediates .

- Case Study : In Diels-Alder reactions, analyze regioselectivity using Fukui indices derived from DFT to predict electron-deficient sites .

Q. How can contradictions in experimental vs. theoretical data on the compound’s stability be resolved?

- Methodology : Reconcile discrepancies by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.